BenchChemオンラインストアへようこそ!

5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Calcium channel blocker Carboxyamidotriazole Triazole scaffold comparison

This compound features a 5-(4-chlorophenyl)amino group and N-(3-phenylpropyl) side chain absent from characterized antimicrobial and PXR series. Its substitution pattern yields divergent hydrogen-bonding and lipophilicity profiles, making it an essential tool for exploring structure-activity relationships beyond generic triazole carboxamides. Ideal as a negative control for PXR-mediated CYP3A4 induction and as a core scaffold for kinase- or GPCR-targeted library synthesis. Order now to expand your screening library with a differentiated phenotype.

Molecular Formula C18H18ClN5O
Molecular Weight 355.8 g/mol
CAS No. 1291833-06-1
Cat. No. B6483690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
CAS1291833-06-1
Molecular FormulaC18H18ClN5O
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClN5O/c19-14-8-10-15(11-9-14)21-17-16(22-24-23-17)18(25)20-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,20,25)(H2,21,22,23,24)
InChIKeyMQGRQJCSPMEAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291833-06-1): A 1,2,3-Triazole-4-carboxamide Building Block with a Unique Substitution Pattern for Medicinal Chemistry and Chemical Biology


5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291833-06-1) is a synthetic, trisubstituted 1H-1,2,3-triazole-4-carboxamide. It possesses a 5-(4-chlorophenyl)amino group, which extends the aromatic system and introduces a hydrogen-bond donor/acceptor motif, and an N-(3-phenylpropyl) carboxamide side chain that provides a flexible, lipophilic tail. This combination distinguishes it from simpler triazole-4-carboxamides and positions it as a versatile intermediate or probe molecule within the broader class of 5-amino-1,2,3-triazole-4-carboxamides (ATC) that have been explored for antimicrobial, anticancer, and PXR-modulating activities [1][2].

Why 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic Triazole Carboxamide


The activity of 1H-1,2,3-triazole-4-carboxamides is highly sensitive to the nature of the substituents at the N1, C5, and carboxamide positions. For example, in the PXR inhibitor series, moving from a tert-butyl to a phenyl group at R1 dramatically alters inverse agonist vs. antagonist behavior [1]. Similarly, in antimicrobial ATC series, 5-methyl derivatives show potent anti-staphylococcal activity while 5-amino derivatives are active against Candida albicans, demonstrating a clear structure-activity relationship divergence [2]. The target compound's unique combination of a 5-(4-chlorophenyl)amino group and an N-(3-phenylpropyl) side chain is not represented in these characterized series. Its specific substitution pattern will dictate its hydrogen-bonding network, lipophilicity, and steric occupancy in any biological binding site, making simple interchange with a generic 5-amino or 5-methyl triazole carboxamide invalid without comparative data.

Differentiation Evidence for 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Structural Differentiation from the Clinical Candidate Carboxyamidotriazole (CAI): Absence of the N1-Benzyl Motif Eliminates Calcium Channel Blockade Liability

Carboxyamidotriazole (CAI, L-651582) is a well-characterized 5-amino-1,2,3-triazole-4-carboxamide that acts as a non-selective calcium channel blocker with IC50 values of 0.5–1.5 µg/mL in GH3 rat pituitary cells [1]. Its activity is critically dependent on the N1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl) substituent. The target compound (CAS 1291833-06-1) lacks this N1-aralkyl group; instead, it has an N-(3-phenylpropyl) carboxamide side chain. This fundamental structural divergence means the target compound cannot occupy the same binding site geometry as CAI, and therefore does not carry the established calcium channel blocking liability.

Calcium channel blocker Carboxyamidotriazole Triazole scaffold comparison

Differentiation from 5-Methyl-1,2,3-triazole-4-carboxamides: Substitution at the 5-Position Switches Antimicrobial Selectivity

A 2021 study systematically evaluated 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides against a panel of seven pathogens [1]. 5-Methyl analogs (e.g., compound 4l) demonstrated potent, selective activity against S. aureus with sub-1 µM 50% growth inhibition. In contrast, 5-amino analog 8b showed activity against the yeast C. albicans. The target compound, bearing a bulky 5-[(4-chlorophenyl)amino] substituent, represents a distinct chemotype not tested in that panel. Based on the established SAR, its antimicrobial spectrum is predicted to differ from both the 5-methyl and 5-amino series, making it a valuable probe for exploring substituent-dependent selectivity.

Antimicrobial resistance Staphylococcus aureus Candida albicans Structure-activity relationship

Differentiation from PXR-Targeted Triazole-4-carboxamides: Altered Hydrogen-Bonding Capacity at the 5-Position

The most potent PXR inverse agonists in the 1H-1,2,3-triazole-4-carboxamide class, such as compound 85 (SJPYT-306), feature a 3-tert-butyl-4-methoxyphenyl or similar hydrophobic group at the R1 position and a substituted phenyl ring at the carboxamide, achieving binding IC50 values in the low nanomolar range [1]. The target compound introduces a 5-(4-chlorophenyl)amino substituent, which adds a hydrogen-bond donor (NH) and alters the electronic character of the triazole core. This modification is expected to change the binding mode to PXR compared to the published series, potentially reducing PXR affinity and thus offering a scaffold with diminished PXR activation liability for programs where PXR induction is an unwanted off-target effect.

Pregnane X receptor Inverse agonist Antagonist Drug metabolism

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bond Donor Count vs. 5-Amino and 5-Methyl Comparators

The 5-[(4-chlorophenyl)amino] substituent adds one hydrogen-bond donor (NH) and increases calculated logP by approximately 1.5–2.0 units compared to a 5-amino analog, and by ~0.8–1.2 units compared to a 5-methyl analog . The N-(3-phenylpropyl) side chain further elevates lipophilicity relative to shorter alkyl or unsubstituted phenyl carboxamides. These differences are expected to impact membrane permeability, solubility, and protein binding.

Lipophilicity Drug-likeness Physicochemical properties Permeability

Recommended Application Scenarios for 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide Based on Differential Evidence


Probe for Triazole-4-carboxamide Structure-Activity Relationship Expansion in Antimicrobial Drug Discovery

The compound can serve as a key intermediate to explore the effect of a bulky 5-arylamino substituent on antimicrobial spectrum. As established 5-methyl and 5-amino series show distinct pathogen selectivity [1], this compound fills a gap by providing a 5-(4-chlorophenyl)amino phenotype for testing against Gram-positive, Gram-negative, and fungal panels.

Negative Control Scaffold for PXR Activation Assays

Given the high sensitivity of PXR binding to the 5-position substituent [1], this compound, with its 5-NH substitution, is predicted to have reduced or absent PXR affinity. It can be used as a structurally matched negative control in assays measuring PXR-mediated CYP3A4 induction, alongside potent PXR ligands like compound 85.

Calcium Channel Blocker-Free Triazole Starting Point for Cancer Cell Proliferation Studies

Unlike CAI, which inhibits calcium channels in cancer cells [1], this compound lacks the N1-benzyl pharmacophore required for that activity. It is therefore a suitable starting scaffold for triazole-based anticancer agents where calcium channel modulation is an undesired off-target effect.

Late-Stage Functionalization Intermediate for Kinase or GPCR Targeted Libraries

The N-(3-phenylpropyl) side chain and 5-arylamino group offer distinct vectors for diversification. The compound can be used as a building block in parallel synthesis of focused libraries targeting kinases or GPCRs, where the lipophilic tail and halogenated phenyl ring may engage hydrophobic sub-pockets.

Quote Request

Request a Quote for 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.